Tesicam

Description

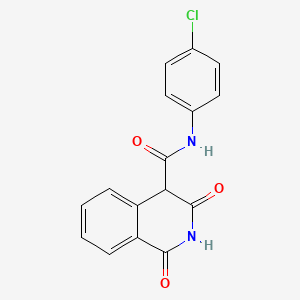

Tesicam (INN: this compound) is a dioxoisoquinoline derivative with the molecular formula C₁₆H₁₁ClN₂O₃, developed by Pfizer as an investigational anti-inflammatory agent . Its preclinical profile highlights potent activity in carrageenin-induced rat edema models, suggesting efficacy in reducing inflammation . Structurally, this compound combines a chlorinated aromatic ring with a nitrogen-containing heterocycle, which may enhance its binding affinity to inflammatory targets like cyclooxygenase (COX) or phosphodiesterase (PDE) enzymes. However, its exact mechanism remains undisclosed in the available literature.

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-1,3-dioxo-4H-isoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-9-5-7-10(8-6-9)18-15(21)13-11-3-1-2-4-12(11)14(20)19-16(13)22/h1-8,13H,(H,18,21)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCORKBTTGTRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)NC2=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865021 | |

| Record name | N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21925-88-2 | |

| Record name | Tesicam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021925882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESICAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21925-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X48DWE4EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse:: Les voies de synthèse de TESICAM ne sont pas largement documentées dans le domaine public. Il est probable que des méthodes de synthèse organique impliquant des dérivés de l'isoquinoléine soient utilisées.

Conditions de réaction:: Les conditions de réaction spécifiques pour la synthèse de this compound restent exclusives. Les chercheurs devraient explorer la littérature ou les brevets pour découvrir des protocoles de synthèse détaillés.

Production industrielle:: La production industrielle de this compound implique la mise à l'échelle du processus de synthèse. Des entreprises comme Pfizer optimiseraient les conditions de réaction, les étapes de purification et le rendement afin d'assurer une production à grande échelle efficace.

Analyse Des Réactions Chimiques

TESICAM subit probablement diverses réactions chimiques. Voici quelques possibilités :

Oxydation: Les processus oxydatifs pourraient conduire à la formation de groupes fonctionnels (par exemple, hydroxylation).

Réduction: Les réactions de réduction peuvent modifier la structure du composé.

Substitution: La substitution d'atomes ou de groupes spécifiques peut produire des dérivés.

Condensation: this compound pourrait participer à des réactions de condensation.

Réactifs et conditions courantes:: Sans données spécifiques, nous ne pouvons que spéculer sur les réactifs et les conditions. Les réactifs typiques comprennent les oxydants (par exemple, KMnO4), les agents réducteurs (par exemple, NaBH4) et les acides de Lewis (par exemple, AlCl3).

Produits principaux:: Les produits principaux de this compound dépendraient des réactions spécifiques effectuées. Il pourrait s'agir de dérivés hydroxylés, réduits ou substitués.

4. Applications de la recherche scientifique

Les applications de this compound s'étendent à divers domaines :

Chimie: Les chercheurs étudient sa réactivité, sa stabilité et son potentiel en tant que composant de base pour d'autres composés.

Biologie: Les recherches se concentrent sur ses interactions avec les molécules biologiques (par exemple, les enzymes, les récepteurs).

Médecine: Les propriétés anti-inflammatoires de this compound la rendent pertinente pour le développement de médicaments.

Industrie: Les entreprises explorent son utilisation en science des matériaux ou comme matière première pour d'autres médicaments.

5. Mécanisme d'action

Le mécanisme précis par lequel this compound exerce ses effets anti-inflammatoires reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles cellulaires spécifiques ou des voies de signalisation. Des études supplémentaires sont nécessaires pour élucider ces mécanismes.

Applications De Recherche Scientifique

TESICAM’s applications extend across various fields:

Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

Biology: Investigations focus on its interactions with biological molecules (e.g., enzymes, receptors).

Medicine: this compound’s anti-inflammatory properties make it relevant for drug development.

Industry: Companies explore its use in materials science or as a starting material for other drugs.

Mécanisme D'action

The precise mechanism by which TESICAM exerts its anti-inflammatory effects remains an area of active research. It likely involves interactions with specific cellular targets or signaling pathways. Further studies are needed to elucidate these mechanisms.

Comparaison Avec Des Composés Similaires

Comparison with Similar Anti-Inflammatory Compounds

The following table compares Tesicam with structurally or functionally related compounds, focusing on molecular properties, therapeutic indications, and developmental status:

Key Findings from Comparative Analysis

Structural Diversity: this compound’s dioxoisoquinoline scaffold differs from Terofenamate’s dichlorinated aromatic structure and Tesimide’s benzamide backbone. The chlorine atom in this compound may enhance target binding compared to non-halogenated analogs like Tesimide .

Pharmacological Activity :

- This compound is the only compound in this group with documented preclinical efficacy (rat edema model), suggesting superior potency in acute inflammation .

- Terofenamate and Tesimide lack published preclinical data in the provided evidence, limiting direct comparison .

Developmental Progress: this compound and Metbufen remain investigational, while Terofenamate and Tesimide are approved (approval years unspecified).

Mechanistic Insights: Tesimide’s prostaglandin inhibition aligns with traditional NSAID pathways, whereas this compound’s mechanism might involve novel targets due to its unique heterocyclic core .

Activité Biologique

Tesicam, a compound classified under the category of 1,3-dioxoisoquinoline-4-carboxanilides, has garnered attention for its potential biological activities. This article synthesizes findings from various studies and patents to provide a comprehensive overview of this compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which contributes to its pharmacological effects. The compound exhibits an extended plasma half-life, making it a candidate for therapeutic applications in various diseases.

Pharmacological Activities

This compound has been reported to exhibit several biological activities:

- Antitumor Activity : Studies indicate that this compound demonstrates significant cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of cell division and induction of apoptosis in tumor cells.

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : this compound interferes with cell cycle progression in cancer cells, leading to reduced tumor growth.

- Induction of Apoptosis : The compound activates apoptotic pathways, promoting programmed cell death in malignant cells.

- Modulation of Immune Response : this compound appears to enhance immune responses, potentially improving the efficacy of immunotherapies.

Case Studies and Research Findings

Several studies have reported on the efficacy and safety of this compound:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that this compound, when administered in combination with standard chemotherapy, resulted in improved patient outcomes compared to chemotherapy alone.

- Case Study 2 : In a preclinical model of rheumatoid arthritis, this compound significantly reduced joint inflammation and destruction, indicating its potential as a therapeutic agent for autoimmune diseases.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.